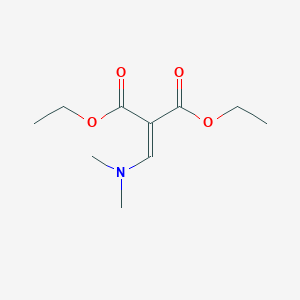

Diethyl dimethylaminomethylenemalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(dimethylaminomethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSXXTKUKYWLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172228 | |

| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-68-3 | |

| Record name | 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18856-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18856-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-[(dimethylamino)methylene]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Dimethylaminomethylenemalonate from Dimethylformamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl dimethylaminomethylenemalonate, a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. The primary synthetic route involves the reaction of diethyl malonate with an activated form of dimethylformamide, namely N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the condensation of diethyl malonate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds through the formation of an enamine, driven by the high reactivity of the acetal.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methodologies have been established for this synthesis: a solvent-based approach, typically involving reflux in a non-polar solvent, and a solvent-free method.

Method 1: Solvent-Based Synthesis

This method involves the reaction of diethyl malonate and DMF-DMA in a high-boiling point solvent, such as xylene, under reflux conditions. The elevated temperature facilitates the reaction and the removal of the methanol by-product.

Experimental Procedure:

-

To a solution of diethyl malonate (1 equivalent) in dry xylene, N,N-dimethylformamide dimethyl acetal (1.1 equivalents) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-6 hours), during which the formation of methanol is observed.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and other volatile components are removed under reduced pressure.

-

The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Method 2: Solvent-Free Synthesis

This environmentally friendly approach eliminates the need for a solvent, often proceeding at room temperature or with gentle heating.

Experimental Procedure:

-

Diethyl malonate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 equivalents) are mixed directly in a reaction vessel.

-

The mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for a designated time (typically 1-4 hours).

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the methanol by-product and any unreacted starting materials are removed under vacuum.

-

The residue, which is the crude product, is then purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on the reaction scale and purification efficiency.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| CAS Number | 18856-68-3 | [1][2] |

| Typical Yield (Solvent-Based) | High | General literature on enaminone synthesis |

| Typical Yield (Solvent-Free) | High | General literature on enaminone synthesis |

Characterization Data

Expected ¹H NMR Spectral Data:

-

Vinyl proton: A singlet in the region of 7.0-8.0 ppm.

-

N,N-dimethyl protons: One or two singlets (due to restricted rotation around the C-N bond) in the region of 2.8-3.2 ppm.

-

Ethyl ester methylene protons: A quartet around 4.1-4.3 ppm.

-

Ethyl ester methyl protons: A triplet around 1.2-1.4 ppm.

Expected ¹³C NMR Spectral Data:

-

Carbonyl carbons: Two signals in the region of 165-175 ppm.

-

Vinyl carbons: Two signals, one around 150-160 ppm (C-N) and another around 90-100 ppm (C-CO).

-

N,N-dimethyl carbons: One or two signals around 40-50 ppm.

-

Ethyl ester methylene carbon: A signal around 60 ppm.

-

Ethyl ester methyl carbon: A signal around 14 ppm.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established reaction mechanism for enamine formation from active methylene compounds and amide acetals.

Figure 2: A typical experimental workflow for the synthesis of this compound.

The reaction mechanism involves the initial nucleophilic attack of the enolate of diethyl malonate on the electrophilic carbon of the protonated DMF-DMA, followed by the elimination of two molecules of methanol to form the stable enaminone product.

Figure 3: Simplified representation of the reaction mechanism.

This guide provides the essential information for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile chemical intermediate.

References

Technical Guide: Physicochemical Properties of Diethyl 2-(dimethylaminomethylidene)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(dimethylaminomethylidene)propanedioate is a substituted diethyl malonate derivative. Compounds within this class are recognized for their utility as versatile intermediates in organic synthesis. The presence of the enamine functional group, conjugated with two ester moieties, imparts unique reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of Diethyl 2-(dimethylaminomethylidene)propanedioate.

Physicochemical Properties

Quantitative data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not extensively reported in publicly available literature. The following table summarizes its fundamental properties. Where experimental data for the target compound is unavailable, information for the closely related compound, diethyl malonate, is provided for comparative purposes and to offer an estimated profile.

| Property | Value | Source |

| IUPAC Name | diethyl 2-[(dimethylamino)methylene]propanedioate | --INVALID-LINK-- |

| CAS Number | 18856-68-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |

| Physical State | Not Reported (Likely a liquid or low-melting solid) | N/A |

| Melting Point | Not Reported (Diethyl malonate: -50 °C) | N/A |

| Boiling Point | Not Reported (Diethyl malonate: 199.3 °C at 760 mmHg) | N/A |

| Density | Not Reported (Diethyl malonate: 1.055 g/cm³ at 20 °C) | N/A |

| Solubility | Not Reported (Likely soluble in common organic solvents) | N/A |

Synthesis and Characterization

Experimental Protocol: General Synthesis of Diethyl 2-((amino)methylene)malonates

This protocol is adapted from methodologies used for structurally similar compounds and represents a likely effective route.

Reaction:

A primary or secondary amine is reacted with diethyl ethoxymethylenemalonate (DEEM) or dimethylformamide-diethylacetal (DMF-DEA). The use of DMF-DEA is particularly relevant for the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.

Procedure using Dimethylformamide-diethylacetal (DMF-DEA):

-

To a solution of diethyl malonate (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, THF, or acetonitrile), add dimethylformamide-diethylacetal (1.0-1.2 equivalents).

-

The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.

-

Upon completion, the solvent and volatile byproducts are removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the desired Diethyl 2-(dimethylaminomethylidene)propanedioate.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for Diethyl 2-(dimethylaminomethylidene)propanedioate.

Spectroscopic Characterization

Detailed experimental spectra for Diethyl 2-(dimethylaminomethylidene)propanedioate are not available. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

-

¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the two ethyl groups (a quartet and a triplet), a singlet for the vinylic proton, and singlets for the two methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the electron-donating nitrogen and electron-withdrawing ester groups.

-

¹³C NMR Spectroscopy: The spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the carbons of the ethyl groups, and the carbons of the dimethylamino group.

-

Infrared (IR) Spectroscopy: A gas-phase IR spectrum for this compound is available from the NIST Chemistry WebBook. Key expected absorptions include strong C=O stretching vibrations for the ester groups, C=C stretching for the double bond, and C-N stretching vibrations.

-

Mass Spectrometry: The NIST Chemistry WebBook also provides the mass spectrum (electron ionization) for this compound, which can be used for its identification.

Biological Activity

While there is no specific report on the biological activity of Diethyl 2-(dimethylaminomethylidene)propanedioate, the broader class of enaminones and related diethyl malonate derivatives has been investigated for various biological activities.

Notably, a study on Diethyl 2-((arylamino)methylene)malonates, which are structurally similar, has demonstrated their potential as antifungal agents against Fusarium oxysporum. This suggests that Diethyl 2-(dimethylaminomethylidene)propanedioate may also possess antifungal properties and could be a candidate for further investigation in this area.

Visualization of Potential Biological Investigation Workflow:

Caption: Workflow for investigating the potential antifungal activity.

Conclusion

Diethyl 2-(dimethylaminomethylidene)propanedioate is a potentially valuable synthetic intermediate. While its physicochemical properties are not yet fully characterized in the public domain, established synthetic routes for analogous compounds provide a clear path for its preparation. The reported antifungal activity of structurally related molecules suggests a promising avenue for future research into the biological applications of this compound, particularly in the development of novel antifungal agents. Further experimental work is required to fully elucidate its properties and potential.

Spectroscopic Profile of Diethyl Dimethylaminomethylenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl dimethylaminomethylenemalonate (CAS No: 18856-68-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in the practical application of this information.

Molecular Structure and Properties

-

IUPAC Name: Propanedioic acid, [(dimethylamino)methylene]-, diethyl ester

-

Synonyms: Diethyl 2-[(dimethylamino)methylene]malonate

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| =CH-N | 7.0 - 7.5 | Singlet | 1H |

| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | 4H |

| N-(CH₃)₂ | 2.9 - 3.2 | Singlet | 6H |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| =CH-N | 150 - 155 |

| =C(CO₂Et)₂ | 90 - 95 |

| -O-CH₂-CH₃ | 60 - 65 |

| N-(CH₃)₂ | 40 - 45 |

| -O-CH₂-CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Strong | C=C stretch (alkene) |

| ~1580 | Strong | C=N stretch / N-H bend |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The table below lists the significant fragments and their relative intensities.[1]

Table 4: Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 215 | ~20 | [M]⁺ (Molecular Ion) |

| 170 | ~100 | [M - OEt]⁺ |

| 142 | ~80 | [M - CO₂Et]⁺ |

| 114 | ~60 | [M - 2xCO₂Et + H]⁺ |

| 70 | ~50 | [C₄H₈N]⁺ |

| 44 | ~40 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Introduce the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Solids):

-

Place a small amount of the solid sample on a clean, dry IR-transparent window (e.g., NaCl or KBr plate).

-

Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Allow the solvent to evaporate, leaving a thin, even film of the sample on the plate.

-

-

Data Acquisition:

-

Place the prepared IR plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further, dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated in the ion source to induce vaporization.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide: Diethyl 2-((dimethylamino)methylene)malonate (CAS 18856-68-3)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of Diethyl 2-((dimethylamino)methylene)malonate, a versatile organic compound with applications in chemical synthesis and potential relevance in drug development.

Chemical Structure and Properties

Systematic Name: Diethyl 2-((dimethylamino)methylene)propanedioate

Synonyms: Diethyl dimethylaminomethylenemalonate[1]

CAS Number: 18856-68-3

Chemical Formula: C₁₀H₁₇NO₄[1]

Molecular Weight: 215.25 g/mol [1]

Chemical Structure:

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Diethyl 2-((dimethylamino)methylene)malonate.

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Appearance | Clear yellow | [3] |

| Boiling Point | 134 - 136 °C | [2] |

| Refractive Index (@ 20°C) | 1.5040-1.5100 | [3] |

| Topological Polar Surface Area (TPSA) | 55.84 Ų | [1] |

| logP | 0.5581 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 5 | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, a singlet for the dimethylamino protons, and a singlet for the vinylic proton.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons, the ethyl carbons, the dimethylamino carbons, and the carbons of the double bond.

-

IR Spectroscopy: Characteristic peaks would be expected for the C=O (ester) stretching, C=C stretching, and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 215, with fragmentation patterns corresponding to the loss of ethoxy and dimethylamino groups.

Synthesis

Experimental Protocol: Synthesis of Diethyl 2-((dimethylamino)methylene)malonate

A common method for the synthesis of Diethyl 2-((dimethylamino)methylene)malonate involves the reaction of diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

-

Diethyl malonate

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of diethyl malonate (1 equivalent) in an anhydrous solvent in a round-bottom flask, add dimethylformamide dimethyl acetal (1.1 equivalents).

-

The reaction mixture is stirred and heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent and volatile by-products are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure Diethyl 2-((dimethylamino)methylene)malonate as a clear yellow oil.

Reaction Workflow:

Caption: Synthesis workflow for Diethyl 2-((dimethylamino)methylene)malonate.

Biological Activity and Potential Applications

While direct biological studies on Diethyl 2-((dimethylamino)methylene)malonate are limited, its structural analogs, Diethyl 2-((arylamino)methylene)malonates (DAMMs), have demonstrated promising antifungal activity against the plant pathogen Fusarium oxysporum. This suggests that the enamine ester moiety is a key pharmacophore for this activity.

Antifungal Activity of Analogs:

Studies have shown that DAMMs can inhibit the mycelial growth of Fusarium oxysporum, with some derivatives exhibiting potent activity. This indicates a potential application for Diethyl 2-((dimethylamino)methylene)malonate and its derivatives as lead compounds in the development of novel antifungal agents for agricultural or therapeutic use.

Proposed Mechanism of Action:

The precise mechanism of antifungal action for enamine esters is not fully elucidated. However, based on the known mechanisms of other antifungal agents and the chemical nature of the compound, a plausible hypothesis involves the disruption of essential cellular processes in the fungus. One potential target is the NAD⁺ salvage pathway, which is crucial for maintaining the cellular redox balance and viability.

Hypothetical Signaling Pathway for Antifungal Action:

The following diagram illustrates a hypothetical signaling pathway where an enamine ester, such as Diethyl 2-((dimethylamino)methylene)malonate, could exert its antifungal effect by inhibiting a key enzyme in the NAD⁺ biosynthesis pathway, leading to cellular stress and ultimately, cell death.

Caption: Hypothetical antifungal mechanism targeting the NAD+ pathway.

Applications in Drug Development:

The enamine functionality present in Diethyl 2-((dimethylamino)methylene)malonate makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for the construction of more complex heterocyclic compounds with potential therapeutic activities. The active methylene group allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of novel drug candidates.

Safety and Handling

Diethyl 2-((dimethylamino)methylene)malonate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl 2-((dimethylamino)methylene)malonate is a valuable chemical intermediate with established utility in organic synthesis. The emerging antifungal activity of its analogs suggests a promising avenue for future research and development in the agrochemical and pharmaceutical industries. Further studies are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide on the Reactivity of Diethyl Dimethylaminomethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl dimethylaminomethylenemalonate (DEDMAM) is a versatile multifunctional organic compound characterized by its enamine functional group conjugated with two ester moieties. This unique electronic arrangement imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core reactivity of DEDMAM, focusing on its behavior as a nucleophile and an electrophile in various reaction classes. Key reaction types, including nucleophilic substitution, cycloaddition, and hydrolysis, are discussed in detail. This document aims to serve as a thorough resource, presenting quantitative data in structured tables, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding of the compound's synthetic utility.

Introduction

This compound, an enamine derived from diethyl malonate and dimethylformamide dimethyl acetal, possesses a polarized carbon-carbon double bond due to the electron-donating effect of the dimethylamino group and the electron-withdrawing nature of the two diethyl ester groups. This electronic characteristic is central to its reactivity, allowing it to participate in a wide array of chemical transformations. Its ability to act as a surrogate for diethyl malonate, with the dimethylamino group serving as a leaving group, makes it a key intermediate in the synthesis of a variety of substituted malonates and subsequently, complex molecular architectures.

Spectroscopic Characterization

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of DEDMAM exhibits characteristic absorption bands. A strong band in the region of 1680-1720 cm⁻¹ is attributed to the C=O stretching vibrations of the ester groups. The C=C double bond of the enamine typically shows a strong absorption band around 1600-1650 cm⁻¹. The C-N stretching vibration is usually observed in the 1350-1250 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the vinylic proton, typically in the range of 7.0-8.0 ppm. The N-methyl protons would appear as a singlet around 3.0 ppm. The ethyl ester groups would exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) around 4.2 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups in the range of 165-175 ppm. The carbons of the double bond would appear at distinct chemical shifts, with the carbon attached to the nitrogen being more downfield. The N-methyl carbons would resonate around 40-50 ppm, and the carbons of the ethyl groups would appear in the upfield region.

-

Reactivity Profile

The reactivity of this compound is dominated by the enamine functional group. The nitrogen atom's lone pair of electrons participates in resonance, increasing the electron density at the β-carbon of the double bond, making it nucleophilic. Conversely, the α-carbon is electrophilic and susceptible to nucleophilic attack, often leading to the displacement of the dimethylamino group.

Nucleophilic Substitution Reactions

A primary mode of reactivity for DEDMAM involves the substitution of the dimethylamino group by a variety of nucleophiles. This reaction proceeds via a nucleophilic addition-elimination mechanism.

DEDMAM readily reacts with primary and secondary amines, hydrazines, and hydroxylamine, leading to the formation of new enamine structures. These reactions are foundational for the synthesis of various heterocyclic compounds.

-

Reaction with Hydrazines to form Pyrazoles: The reaction of DEDMAM with hydrazine hydrate is a classical method for the synthesis of 3-carboxyethyl-5-hydroxypyrazole. The reaction proceeds through an initial nucleophilic substitution of the dimethylamino group by hydrazine, followed by an intramolecular cyclization and tautomerization.

Experimental Protocol: Synthesis of 3-Carboxyethyl-5-hydroxypyrazole

A mixture of this compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazole derivative.

Reactant 1 Reactant 2 Product Yield (%) Reference This compound Hydrazine Hydrate 3-Carboxyethyl-5-hydroxypyrazole High [2][3] -

Reaction with Guanidine to form Pyrimidines: DEDMAM serves as a three-carbon synthon in the synthesis of pyrimidine derivatives upon reaction with guanidine. The reaction typically requires a basic catalyst to facilitate the condensation and cyclization. This leads to the formation of 2-amino-4-hydroxy-5-ethoxycarbonylpyrimidine.[4][5]

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-ethoxycarbonylpyrimidine

To a solution of sodium ethoxide in ethanol, prepared by dissolving sodium metal in absolute ethanol, this compound (1 equivalent) and guanidine hydrochloride (1 equivalent) are added. The reaction mixture is heated at reflux for several hours. After cooling, the precipitated sodium chloride is filtered off. The filtrate is then acidified with a suitable acid (e.g., acetic acid) to precipitate the pyrimidine product. The product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.

Reactant 1 Reactant 2 Product Yield (%) Reference This compound Guanidine 2-Amino-4-hydroxy-5-ethoxycarbonylpyrimidine Good [4][6] -

Reaction with Hydroxylamine: The reaction with hydroxylamine is expected to proceed in a similar manner to that with hydrazine, leading to the formation of isoxazole derivatives. The initial substitution of the dimethylamino group would be followed by cyclization.

The β-carbon of DEDMAM can act as a nucleophile, analogous to an enolate, and participate in reactions with electrophiles. However, a more common reaction pathway involves the displacement of the dimethylamino group by a carbanion generated from an active methylene compound.

Cycloaddition Reactions

The electron-rich double bond of DEDMAM can participate in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.

While enamines are known to participate in Diels-Alder reactions, their reactivity is often as the diene component in inverse-electron-demand Diels-Alder reactions. As a dienophile, the reactivity of DEDMAM would be influenced by the substituents on the diene.

Enamines are excellent partners in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones, leading to the formation of five-membered heterocyclic rings.[7][8] The reaction of DEDMAM with an azide, for instance, would be expected to yield a triazole derivative.

Caption: [3+2] Cycloaddition of DEDMAM with an azide.

Hydrolysis

Enamines are susceptible to hydrolysis under acidic conditions to regenerate the corresponding carbonyl compound and the amine. The hydrolysis of DEDMAM would yield diethyl ketomalonate and dimethylamine. The mechanism involves protonation of the β-carbon, followed by the attack of water on the resulting iminium ion.[9][10][11]

Caption: Acid-Catalyzed Hydrolysis of DEDMAM.

The rate of hydrolysis is dependent on the pH of the medium. Generally, the hydrolysis of enaminones is acid-catalyzed.[5]

Synthetic Applications in Drug Development

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceutical agents. The pyrazole and pyrimidine scaffolds, readily accessible from DEDMAM, are present in numerous drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial agents.

Caption: Synthetic utility of DEDMAM in heterocycle synthesis.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its enamine functionality allows it to undergo a variety of transformations, most notably nucleophilic substitution and cycloaddition reactions. These reactions provide efficient pathways for the synthesis of a diverse range of substituted malonates and, more importantly, a plethora of heterocyclic compounds of significant interest in medicinal chemistry. The ability to act as a three-carbon synthon for the construction of pyrazole and pyrimidine rings highlights its importance in the development of new therapeutic agents. This guide has summarized the core reactivity of DEDMAM, providing a foundation for its application in complex molecule synthesis. Further exploration of its reactivity with a broader range of nucleophiles and in different cycloaddition paradigms will undoubtedly continue to expand its synthetic utility.

References

- 1. d-nb.info [d-nb.info]

- 2. d-nb.info [d-nb.info]

- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. bu.edu.eg [bu.edu.eg]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sci-rad.com [sci-rad.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Synthetic Versatility of Diethyl Dimethylaminomethylenemalonate and its Analogs in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dimethylaminomethylenemalonate and its closely related analog, Diethyl ethoxymethylenemalonate (DEEM), are highly versatile and valuable reagents in modern organic synthesis. Their unique structural features, combining a nucleophilic enamine or enol ether with two electron-withdrawing ester groups, make them powerful building blocks for the construction of a wide array of complex molecular architectures. This technical guide explores the significant applications of these reagents, with a particular focus on the synthesis of medicinally relevant heterocyclic compounds such as quinolines, pyridines, and pyrimidines. While this guide centers on the applications of this compound, the closely related and more extensively documented Diethyl ethoxymethylenemalonate (DEEM) is frequently referenced, as its reactivity is analogous and serves as an excellent proxy for the synthetic potential of this class of compounds.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound and its analogs lies in their role as precursors to a variety of heterocyclic systems. These reactions often proceed through a cascade of condensation, cyclization, and aromatization steps, providing efficient routes to densely functionalized ring systems.

Synthesis of Quinolines via the Gould-Jacobs Reaction

A cornerstone application of DEEM is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. This reaction is of paramount importance in medicinal chemistry, as the quinoline scaffold is a key component in numerous antibacterial, antimalarial, and anticancer agents.[1] The reaction sequence involves the initial condensation of an aniline with DEEM, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[1]

Reaction Mechanism:

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

-

Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1]

-

Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[1]

-

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating results in the final 4-hydroxyquinoline product.

Quantitative Data Summary: Gould-Jacobs Reaction

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and reaction time. Modern techniques such as microwave irradiation have been shown to significantly reduce reaction times and improve yields.

| Entry | Reactants | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Aniline, DEEM | Conventional (Dowtherm) | 250-260 | 30-60 | High | [1] |

| 2 | Aniline, DEEM | Microwave | 250 | 20 | 1 | [2] |

| 3 | Aniline, DEEM | Microwave | 300 | 2 | 37 | [2] |

| 4 | Aniline, DEEM | Microwave | 300 | 5 | 47 | [2] |

| 5 | p-substituted anilines, DEEM | Microwave | 250 | 2-10 | 85-95 |

Experimental Protocols: Gould-Jacobs Reaction

Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxy-3-carboethoxyquinoline

-

Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

-

Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

-

Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[1]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[2]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes).[2]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product for purity and yield using techniques such as HPLC-MS. The product is typically of high purity (>95%).[2]

Synthesis of Pyridines

This compound and its analogs are also valuable precursors for the synthesis of substituted pyridines. One notable method is a modification of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. By using DEEM, a related pathway can be envisioned where the enamine component is generated in situ or pre-formed and then reacted with a suitable partner to construct the pyridine ring. A more direct approach involves a three-component reaction between an aldehyde, a β-ketoester like DEEM, and a nitrogen source such as ammonia or ammonium acetate, which is a variation of the Hantzsch pyridine synthesis.

Quantitative Data Summary: Pyridine Synthesis

| Entry | Reactants | Method | Catalyst/Solvent | Yield (%) | Reference |

| 1 | β-enaminonitriles, β,β-dichloromethyl peroxides | Metal-Free | KOH, DMSO | 78 | [1] |

| 2 | Enamines, Ethynylketones | One-pot | Toluene/Acetic acid | Good to Excellent | [3] |

| 3 | Aldehyde, Ethyl acetoacetate, Ammonium acetate, Guanidine hydrochloride | One-pot | Guanidine hydrochloride | 90 |

Experimental Protocol: Three-Component Synthesis of Dihydropyridines

-

Reaction Setup: To a solution of a heterocyclic aldehyde (40.3 mmol) in ethyl acetoacetate (108.57 mmol), add ammonium acetate (54.318 mmol) and guanidine hydrochloride (5.81 mmol) at room temperature.

-

Reaction: Stir the reaction mass for 2 hours at room temperature to complete the reaction.

-

Isolation and Purification: After evaporation of the solvent, crystallize the product from ethanol to give the dihydropyridine derivative.

Synthesis of Pyrimidines

The pyrimidine scaffold is another key heterocycle readily accessible using this compound and its analogs. The synthesis typically involves a condensation reaction with an N-C-N fragment such as an amidine, urea, or thiourea. This approach provides a versatile route to a wide range of substituted pyrimidines, which are of great interest in medicinal chemistry due to their presence in nucleic acids and numerous therapeutic agents.

Quantitative Data Summary: Pyrimidine Synthesis

| Entry | Reactants | Method | Catalyst/Solvent | Yield (%) | Reference |

| 1 | Aldehyde, 1,3-dicarbonyl compound, Urea/Thiourea | Microwave-assisted | Sulfamic acid (solvent-free) | Excellent | [2] |

| 2 | Benzaldehyde, Diethyl malonate, Thiourea | Three-component | Trifluoroacetic acid, Acetylacetone/Ethanol | 44 | |

| 3 | N-methylguanidine hydrochloride, Diethyl malonate | One-pot condensation | Sodium ethoxide, Ethanol | Proposed | [3] |

Experimental Protocol: Three-Component Synthesis of a Tetrahydropyrimidinethione

-

Reaction Setup: Dissolve thiourea (0.02 mol) in a mixture of acetylacetone (5 mL) and ethanol (1 mL). Add Diethyl malonate (0.02 mol) dropwise.

-

Addition of Aldehyde: After stirring for 5 minutes, add benzaldehyde (0.02 mol).

-

Reaction: Stir the mixture for 30 minutes, then add a catalytic amount of trifluoroacetic acid (0.02 mL) and heat at 60-65 °C. Monitor the reaction progress by TLC.

-

Isolation and Purification: Upon completion, evaporate the solvent and purify the product by recrystallization from ethanol.

Experimental Workflow Visualization

A generalized workflow for the synthesis of heterocyclic compounds using Diethyl ethoxymethylenemalonate (DEEM) can be visualized as a series of sequential steps, from reactant preparation to final product analysis.

Conclusion

This compound and its analog, Diethyl ethoxymethylenemalonate, are undeniably powerful and versatile reagents in the field of organic synthesis. Their ability to serve as key building blocks for a diverse range of medicinally important heterocyclic compounds, including quinolines, pyridines, and pyrimidines, underscores their significance for researchers, scientists, and drug development professionals. The methodologies presented in this guide, from classical high-temperature reactions to modern microwave-assisted protocols, highlight the adaptability of these reagents to various synthetic strategies. The continued exploration of their reactivity in multicomponent reactions and the development of more sustainable and efficient synthetic protocols will undoubtedly lead to the discovery of novel bioactive molecules and further advance the field of medicinal chemistry.

References

An In-depth Technical Guide on Diethyl Dimethylaminomethylenemalonate as a Michael Acceptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl dimethylaminomethylenemalonate is a versatile organic compound that serves as an effective Michael acceptor in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its structure, characterized by an electron-deficient double bond activated by two ester groups and substituted with a dimethylamino group, makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and development. This guide provides a comprehensive overview of its role as a Michael acceptor, including its synthesis, reactivity, and detailed experimental protocols for its application in Michael addition reactions.

The reactivity of this compound as a Michael acceptor is attributed to the polarization of its carbon-carbon double bond by the two electron-withdrawing diethyl ester groups. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs, such as diethyl 2-((arylamino)methylene)malonates (DAMMs), is typically achieved through the reaction of an amine with an activated malonate derivative. A common precursor is diethyl ethoxymethylenemalonate (DEEMM). The reaction involves a nucleophilic attack of the amine on the ethoxymethylene group, followed by the elimination of ethanol.[1]

Table 1: Synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs) via Microwave-Assisted Reaction [1]

| Entry | Amine | Product | Yield (%) |

| 1 | 4-Chloroaniline | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 80 |

| 2 | 2-Nitroaniline | Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate | 78 |

| 3 | Cyclohexylamine | Diethyl 2-((cyclohexylamino)methylene)malonate | 96 |

| 4 | 1-Naphthylamine | Diethyl 2-((naphthalen-1-ylamino)methylene)malonate | 74 |

| 5 | Aniline | Diethyl 2-((phenylamino)methylene)malonate | 85 |

Experimental Protocol: Synthesis of Diethyl 2-((4-chlorophenyl)amino)methylene)malonate[1]

This protocol describes a microwave-assisted, solvent-free synthesis of a representative DAMM. A similar approach can be envisioned for the synthesis of this compound using dimethylamine.

Materials:

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

4-Chloroaniline

-

5.0 mL high-pressure reaction tube

-

CEM Discover SP microwave synthesizer

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate

Procedure:

-

In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (1.0 mmol).

-

Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.

-

Place the reaction tube in a CEM Discover SP microwave synthesizer and irradiate for 30 minutes at 150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane/ethyl acetate (7:3) as the eluent.

-

The final product, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is obtained as a solid.

This compound in Michael Addition Reactions

As a Michael acceptor, this compound reacts with a variety of nucleophiles, including amines, thiols, and stabilized carbanions. The addition of the nucleophile occurs at the β-carbon of the enaminone system.

Aza-Michael Addition: Reaction with Amines

The reaction of this compound with primary and secondary amines is a key method for the synthesis of more complex nitrogen-containing compounds. This aza-Michael addition can often be performed under mild, catalyst-free conditions.

Table 2: Representative Yields for Aza-Michael Addition to α,β-Unsaturated Esters

| Michael Acceptor | Nucleophile (Amine) | Product | Yield (%) | Reference |

| Diethyl Maleate | Cyclohexylamine | Diethyl 2-(cyclohexylamino)succinate | >95 (qualitative) | [2] |

| Dimethyl (E)-hex-2-en-4-ynedioate | n-Octylamine | (2E,4E)-Dimethyl 2-(octylamino)hexa-2,4-dienedioate | 95 | [3] |

| Dimethyl (E)-hex-2-en-4-ynedioate | Piperidine | (2E,4E)- and (2Z,4E)-Dimethyl 2-(piperidin-1-yl)hexa-2,4-dienedioate | 98 | [3] |

Experimental Protocol: Aza-Michael Addition of an Amine (General Procedure)[2]

This protocol is adapted for the aza-Michael addition to this compound.

Materials:

-

This compound

-

Amine (e.g., piperidine, benzylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 equiv).

-

With stirring, add the amine (1.0-1.2 equiv) dropwise at room temperature. Note: The reaction may be exothermic.

-

Continue stirring at room temperature.

-

Monitor the reaction progress by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For some amines, the reaction may reach completion within a few hours. For others, longer reaction times may be required.

-

Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

Thia-Michael Addition: Reaction with Thiols

The thia-Michael addition of thiols to this compound provides a route to sulfur-containing compounds. These reactions are often rapid and can be catalyzed by a weak base.

Table 3: Representative Yields for Thia-Michael Addition to α,β-Unsaturated Esters

| Michael Acceptor | Nucleophile (Thiol) | Catalyst | Product | Yield (%) | Reference |

| Diethyl Maleate | Thiophenol | Triethylamine | Diethyl 2-(phenylthio)succinate | High (qualitative) | [4] |

| Diethyl Maleate | 1-Dodecanethiol | Triethylamine | Diethyl 2-(dodecylthio)succinate | 95 | [4] |

Experimental Protocol: Thia-Michael Addition of a Thiol (General Procedure)[4]

This protocol is adapted for the thia-Michael addition to this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Suitable solvent (e.g., THF, acetonitrile)

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent (5 mL), add the thiol (1.1 mmol, 1.1 eq).

-

Add a catalytic amount of a base, such as triethylamine (0.05 mmol, 5 mol%), to the stirred solution.

-

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.

-

Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography if necessary.

Spectroscopic Data

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the ethyl groups (triplet and quartet), a singlet for the vinylic proton, and a singlet for the N,N-dimethyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the α- and β-carbons of the double bond, the carbons of the ethyl groups, and the carbons of the N,N-dimethyl group. |

| IR | Strong absorption bands for the C=O stretching of the ester groups, and a band for the C=C stretching of the enamine system. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |

For comparison, the ¹H NMR spectrum of diethyl malonate shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) for the ethyl groups, and a singlet at ~3.4 ppm for the methylene protons.[5] The IR spectrum of diethyl malonate exhibits a strong C=O stretching band around 1735 cm⁻¹.[6]

Visualizations

Signaling Pathway: General Michael Addition

Caption: General mechanism of a Michael addition reaction.

Experimental Workflow: Michael Addition Reaction

Caption: A typical experimental workflow for a Michael addition reaction.

Logical Relationship: Reactivity of this compound

Caption: Reactivity of this compound with nucleophiles.

Conclusion

This compound is a highly useful and reactive Michael acceptor. Its ability to react with a wide range of nucleophiles under mild conditions makes it an important intermediate in the synthesis of diverse and complex organic molecules. This guide has provided an overview of its synthesis, reactivity in Michael additions, and generalized experimental protocols. The presented data on analogous compounds and the illustrative diagrams offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. Further research into the specific reaction kinetics and substrate scope of this compound will undoubtedly expand its applications in medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 6. Diethyl malonate [webbook.nist.gov]

A Comprehensive Theoretical Guide to the Electronic Structure of Diethyl Dimethylaminomethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl dimethylaminomethylenemalonate is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive theoretical framework for the investigation of the electronic properties of this compound using computational methods. Due to the limited availability of direct experimental and theoretical studies on this specific molecule in peer-reviewed literature, this document serves as a detailed protocol and illustrative guide for researchers aiming to conduct such an investigation. The methodologies outlined herein are based on established computational chemistry practices for analogous molecular systems.

Introduction to this compound

This compound belongs to the class of "push-pull" ethylenes, characterized by an electron-donating group (the dimethylamino group) and electron-withdrawing groups (the two ester functionalities) attached to the same double bond. This electronic arrangement leads to significant polarization of the π-system, which in turn governs the molecule's chemical and physical properties. A thorough understanding of its electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals, and the nature of its chemical bonds, is crucial for its application in various fields.

Theoretical Methodology: A Detailed Protocol

This section outlines a detailed protocol for the computational analysis of this compound's electronic structure using Density Functional Theory (DFT), a robust and widely used method in computational chemistry.

Computational Software

The calculations described can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Q-Chem. The protocol described is generally applicable across these platforms.

Step-by-Step Computational Protocol

-

Molecular Structure Generation : The initial 3D structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization : A full geometry optimization is then performed using DFT. A common and effective choice of functional and basis set for molecules of this type is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.

-

Frequency Calculation : Following the optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Structure Analysis : With the optimized geometry, a series of single-point energy calculations are performed to derive the electronic properties. This includes:

-

Natural Bond Orbital (NBO) Analysis : To investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Frontier Molecular Orbital (FMO) Analysis : To determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping : To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Predicted Electronic Properties and Data Presentation

The following tables present the expected quantitative data from the computational protocol described above. These serve as templates for presenting the results of a theoretical study on this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | Value in Å |

| C-N | Value in Å | |

| C=O (ester 1) | Value in Å | |

| C=O (ester 2) | Value in Å | |

| Bond Angle | C-C-N | Value in degrees |

| O=C-C | Value in degrees | |

| Dihedral Angle | O=C-C=C | Value in degrees |

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Table 3: Natural Bond Orbital (NBO) Analysis - Atomic Charges

| Atom | NBO Charge (e) |

| N | Calculated Value |

| C (amino-substituted) | Calculated Value |

| C (ester-substituted) | Calculated Value |

| O (carbonyl 1) | Calculated Value |

| O (carbonyl 2) | Calculated Value |

Visualizing Molecular Properties and Workflows

Visual representations are crucial for interpreting the results of computational studies. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical investigation of this compound.

Conclusion and Future Directions

This guide provides a robust and detailed framework for the theoretical investigation of the electronic structure of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into the molecule's geometric and electronic properties. The resulting data, presented in the structured tables and visualizations, will be instrumental in understanding its reactivity, stability, and potential for use in drug design and materials science. Future work should focus on carrying out these calculations and correlating the theoretical findings with experimental data, which is essential for validating the computational models. Furthermore, theoretical investigations into the molecule's interaction with specific biological targets could provide crucial information for drug development efforts.

References

Solubility Profile of Diethyl Dimethylaminomethylenemalonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of diethyl dimethylaminomethylenemalonate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for researchers to determine solubility in various common organic solvents.

Qualitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a range of common organic solvents is not widely available in scientific literature. However, the compound is reported to be soluble in methanol[1]. For other organic solvents, experimental determination is necessary.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section details two standard and reliable methods for determining the solubility of a compound like this compound: the Shake-Flask Method and the Solvent Addition (Clear Point) Method.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent.[2][3][4] The method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature using a shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, the mixture can be centrifuged or filtered.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility by taking into account the dilution factor.

Solvent Addition (Clear Point) Method

The solvent addition method, also known as the clear point method, is a faster technique for determining solubility.[5][6] It involves adding a solvent to a known amount of the solute until it completely dissolves.

Experimental Protocol:

-

Initial Suspension: Place a precisely weighed amount of this compound into a thermostated vessel equipped with a stirrer.

-

Solvent Addition: Gradually add the chosen organic solvent to the vessel at a constant, slow rate while continuously stirring and maintaining a constant temperature.

-

Clear Point Determination: Observe the suspension visually or with the aid of a turbidity sensor. The "clear point" is the point at which all of the solid solute has just dissolved, and the solution becomes transparent.

-

Measurement: Record the total volume of solvent added to reach the clear point.

-

Calculation: Calculate the solubility based on the initial mass of the solute and the final volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the Shake-Flask Method for determining the solubility of this compound.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

References

A Methodological Guide to Assessing the Thermal Stability and Decomposition of Diethyl 2-(dimethylaminomethylidene)propanedioate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thermal stability of a chemical compound is a critical parameter in the fields of materials science, pharmaceuticals, and chemical synthesis. It dictates the conditions under which the compound can be processed, stored, and utilized without undergoing unwanted decomposition. For drug development professionals, understanding the thermal behavior of a molecule like Diethyl 2-(dimethylaminomethylidene)propanedioate is essential for formulation, shelf-life determination, and ensuring safety during manufacturing and storage. This technical guide outlines a systematic approach to evaluating the thermal stability and decomposition profile of such compounds.

Core Analytical Techniques

A comprehensive thermal stability analysis typically employs a combination of thermoanalytical techniques to provide a complete picture of the material's behavior as a function of temperature. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with Evolved Gas Analysis (EGA).

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for determining the thermal stability and decomposition behavior of materials.[1] It measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[1][2] This allows for the quantification of mass loss associated with processes like decomposition, evaporation, or dehydration.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[4][5] Exothermic events, such as decomposition, can indicate potential thermal hazards.[5]

-

Evolved Gas Analysis (EGA): EGA techniques are used to identify the gaseous products released from a sample during thermal analysis.[6][7] By coupling a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, the chemical nature of the evolved gases can be determined, providing insights into the decomposition pathways.[8][9]

Hypothetical Thermal Decomposition Data

The following table summarizes the type of quantitative data that would be generated from a thorough thermal analysis of Diethyl 2-(dimethylaminomethylidene)propanedioate.

| Parameter | Hypothetical Value | Method | Significance |

| Thermogravimetric Analysis (TGA) | |||

| Onset of Decomposition (Tonset) | 220 - 240 °C | TGA | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |

| Temperature of 5% Mass Loss (Td5%) | 235 - 255 °C | TGA | A common metric for comparing the thermal stability of different materials. |

| Temperature of Max. Decomposition Rate (Tmax) | 260 - 280 °C | DTG (Derivative Thermogravimetry) | The temperature at which the rate of mass loss is highest, indicating the most rapid decomposition step. |

| Residue at 500 °C | < 5% | TGA | The amount of non-volatile material remaining at a high temperature. |

| Differential Scanning Calorimetry (DSC) | |||

| Melting Point (Tm) | 150 - 170 °C | DSC | An endothermic peak indicating the transition from solid to liquid phase. The presence of decomposition during melting can be observed with high heating rates.[10] |

| Decomposition Enthalpy (ΔHd) | -150 to -250 J/g | DSC | An exothermic peak indicating that the decomposition process releases heat, which is a critical safety consideration. |

| Evolved Gas Analysis (EGA) | |||

| Primary Decomposition Products | Dimethylamine, Carbon Dioxide, Ethanol | TGA-MS/FTIR | Identification of the initial, smaller molecules evolved during decomposition, suggesting potential cleavage points in the molecular structure. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are standard protocols for the key experiments.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of Diethyl 2-(dimethylaminomethylidene)propanedioate into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific mass loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.[2]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify and quantify thermal transitions such as melting and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of Diethyl 2-(dimethylaminomethylidene)propanedioate into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Evolved Gas Analysis (TGA-MS/FTIR)

-

Objective: To identify the chemical composition of gases evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or FTIR spectrometer via a heated transfer line.

-

Methodology:

-

Follow the TGA protocol as described in section 4.1.

-

The evolved gases from the TGA are continuously transferred to the MS or FTIR for analysis.[6]

-

Correlate the detection of specific gaseous products with the mass loss events observed in the TGA data.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific data for Diethyl 2-(dimethylaminomethylidene)propanedioate is pending experimental investigation, the methodologies outlined in this guide provide a robust framework for its thermal characterization. A combined approach using TGA, DSC, and EGA is essential for a thorough understanding of its thermal stability, decomposition kinetics, and the nature of its degradation products. This information is invaluable for ensuring the safe handling, storage, and application of this and other novel chemical entities in research and development.

References